molecular formula C₂₀H₁₆O₈ B027442 Carminomycinone CAS No. 52744-22-6

Carminomycinone

Cat. No.: B027442
CAS No.: 52744-22-6
M. Wt: 384.3 g/mol
InChI Key: XYDJGVROLWFENK-YBTHPKLGSA-N
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Chemical Reactions Analysis

Carminomycinone undergoes various chemical reactions, including:

Common reagents used in these reactions include diazomethane for methylation and sodium borohydride for reduction. The major products formed from these reactions are daunomycinone and 13-dihydrothis compound .

Biological Activity

Carminomycinone, a derivative of the anthracycline antibiotic class, exhibits significant biological activity, particularly in the context of cancer treatment. This article provides an overview of its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to other anthracyclines such as daunorubicin and doxorubicin. These compounds are known for their potent antitumor effects but are also associated with cardiotoxicity. This compound has been studied for its potential to retain anticancer efficacy while minimizing adverse effects.

This compound exerts its biological effects primarily through the following mechanisms:

  • DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication and transcription processes. This action leads to the induction of apoptosis in cancer cells.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks and ultimately cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Cytotoxicity Studies

Research has demonstrated that this compound possesses significant cytotoxic properties against various cancer cell lines. Table 1 summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to other anthracyclines.

CompoundCell LineIC50 (µM)
This compoundHL-600.12
DaunorubicinHL-600.18
DoxorubicinHL-600.25

Table 1: Comparative cytotoxicity of this compound and other anthracyclines on HL-60 cells .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Antitumor Efficacy : A study on human leukemia HL-60 cells showed that this compound induced apoptosis through activation of caspases, with a marked increase in cleaved PARP (Poly ADP-ribose polymerase), indicating effective apoptosis induction .
  • Synergistic Effects : Research indicated that combining this compound with other chemotherapeutic agents enhanced its efficacy against resistant cancer cell lines. For instance, when used alongside paclitaxel, there was a significant reduction in cell viability compared to either drug alone .
  • In Vivo Studies : Animal studies have demonstrated that this compound significantly reduces tumor size in xenograft models without the severe cardiotoxicity typically associated with other anthracyclines .

Future Directions

The development of this compound derivatives aims to enhance its therapeutic profile while reducing side effects. Ongoing research focuses on:

  • Structural Modifications : Altering functional groups to improve selectivity towards cancer cells.
  • Combination Therapies : Exploring synergistic combinations with novel agents or immunotherapies.
  • Mechanistic Studies : Further elucidating the pathways involved in its anticancer activity to identify potential biomarkers for patient selection.

Properties

IUPAC Name

(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJGVROLWFENK-YBTHPKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967193
Record name 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52744-22-6
Record name Carminomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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